2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Overview
Description
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound with the molecular formula C₄H₅N₅O₂. It is characterized by the presence of amino groups at positions 2 and 4, a hydroxyl group at position 6, and a nitroso group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be achieved through several methods. One common approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate. The reaction proceeds through a series of steps including the recovery of by-products such as sodium nitrate and the use of dilute formic acid for nitrosation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the recycling of solvents and reagents to minimize waste and improve efficiency. The use of dilute formic acid instead of concentrated sulfuric acid for nitrosation is a notable improvement, facilitating the recycling of solvents and reducing wastewater .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation over a palladium on carbon catalyst can reduce the nitroso group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as N-iodosuccinimide in dry acetonitrile are used for iodination reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: 2,4,5-Triaminopyrimidine is a major product formed from the reduction of this compound.
Substitution: Iodinated derivatives and other substituted pyrimidines.
Scientific Research Applications
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antibiotic against Clostridioides difficile.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of nucleotides and ultimately inhibiting bacterial growth . The compound’s ability to bind to the glycerol binding site of the enzyme enhances its selectivity and efficacy .
Comparison with Similar Compounds
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine can be compared with other similar compounds such as:
2,4-Diamino-5-iodo-6-substituted pyrimidines: These compounds are used in similar applications but differ in their substitution patterns and reactivity.
2,4,5-Triaminopyrimidine: This compound is a reduction product of this compound and has different chemical properties and applications.
Trimethoprim: An antibacterial drug with a core structure of 2,4-diaminopyrimidine, used to treat bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178573 | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-48-6, 62128-61-4 | |
Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC167428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2387-48-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |
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